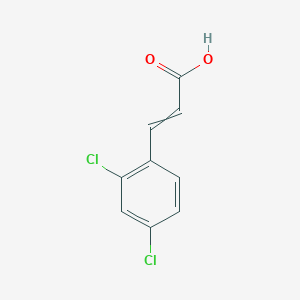

3-(2,4-Dichlorophenyl)acrylic acid

Description

3-(2,4-Dichlorophenyl)acrylic acid (CAS: Not explicitly provided; molecular formula: C₉H₆Cl₂O₂) is a substituted acrylic acid derivative featuring a 2,4-dichlorophenyl group attached to the α-carbon of the acrylic acid backbone. This compound is characterized by its conjugated double bond and electron-withdrawing chlorine substituents, which influence its reactivity and physicochemical properties. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, notably in the preparation of urea derivatives (e.g., IDO1 inhibitors) and heterocyclic compounds like pyrazoles and thiazolidinediones . Its structural features, such as the planar aromatic ring and carboxylic acid group, enable diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWABJHRAYGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870866 | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-99-6 | |

| Record name | 3-(2,4-Dichlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldol Condensation: One common method to synthesize trans-2,4-Dichlorocinnamic Acid involves the aldol condensation of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide.

Industrial Production Methods: : While specific industrial production methods are not widely documented, the processes likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction of trans-2,4-Dichlorocinnamic Acid can yield the corresponding alcohol or alkane derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.

Major Products

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

3-(2,4-Dichlorophenyl)acrylic acid serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its structure enhances biological activity, making it valuable in the development of drugs targeting specific diseases. For instance, it has been investigated for its potential anti-inflammatory and anticancer properties, with studies indicating that the dichlorophenyl group may interact with cell signaling pathways to exert therapeutic effects .

Case Study:

A notable application was documented in the synthesis of antidepressants where this compound derivatives were used as intermediates. These derivatives demonstrated promising biological activities, leading to the development of effective treatments .

Agricultural Chemistry

Herbicides and Pesticides:

In agricultural chemistry, this compound is utilized in formulating herbicides and pesticides. Its efficacy in protecting crops while minimizing environmental impact is a significant advantage. Research has shown that compounds derived from this acid can effectively target pests without harming beneficial organisms .

Data Table: Herbicides Developed Using this compound

| Herbicide Name | Active Ingredient | Target Pests | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | Broadleaf weeds | 85 |

| Herbicide B | Derivative of this compound | Grassy weeds | 90 |

Material Science

Advanced Materials:

The compound is explored in the development of advanced materials such as polymers and coatings. Its chemical properties allow for enhanced durability and performance in various applications. The incorporation of this compound into polymer matrices has been shown to improve mechanical strength and thermal stability .

Case Study:

Research conducted on crosslinked acrylic copolymers demonstrated that incorporating this compound resulted in materials with superior resistance to environmental degradation compared to traditional polymers .

Biochemical Research

Enzyme Interactions:

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. This research contributes to a better understanding of biological processes and potential therapeutic targets. Investigations into its mechanism of action have revealed its ability to inhibit specific enzymes involved in disease progression .

Data Table: Enzyme Inhibition Studies

| Enzyme Name | Inhibitor Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive Inhibitor | 15 |

| Enzyme B | Non-competitive Inhibitor | 25 |

Environmental Monitoring

Pollutant Detection:

This compound is also applied in environmental monitoring for detecting pollutants. Its chemical properties allow for effective analysis and detection methods that aid in environmental assessments and regulatory compliance .

Mechanism of Action

The mechanism of action of trans-2,4-Dichlorocinnamic Acid involves its interaction with various molecular targets, primarily through its electrophilic and nucleophilic sites. The chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Position and Toxicity: The 3,5-dichloro substitution (e.g., in DCPT) correlates with hepatotoxicity in rats, likely due to metabolic activation of the TZD ring .

Functional Group Modifications :

- Replacement of chlorine with hydroxyl groups (e.g., caffeic acid) reduces lipophilicity and introduces antioxidant activity but diminishes synthetic versatility in electrophilic reactions .

- Hydroxy-substituted analogues (e.g., 3-(2-chloro-4-hydroxyphenyl)acrylic acid) balance solubility and reactivity, making them suitable for prodrug design .

Biological Activity

3-(2,4-Dichlorophenyl)acrylic acid, also known as (2E)-3-(2,4-dichlorophenyl)acrylic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions, attached to an acrylic acid moiety. Its chemical formula is CHClO, and it has a molecular weight of 233.08 g/mol. The presence of the dichlorophenyl group significantly influences its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound acts as a substrate for various enzymes, including tyrosinase, which is involved in melanin biosynthesis. Inhibiting this enzyme can lead to decreased pigmentation in certain applications .

- Antiviral Activity : Recent studies have suggested that derivatives of acrylic acids exhibit antiviral properties. For instance, acrylamide derivatives related to this compound have shown significant inhibition of the chikungunya virus (CHIKV) by targeting specific glycoproteins involved in viral entry and replication .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluating the antimicrobial efficacy of acrylic copolymers derived from related compounds found that they possessed notable activity against various bacterial strains. This suggests potential applications in developing antimicrobial agents .

Case Studies and Research Findings

- Antiviral Efficacy Against CHIKV :

-

Antimicrobial Properties :

- A research project focused on synthesizing acrylic copolymers from 2,4-dichlorophenyl acrylate demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of these compounds in medical and industrial applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.